molecular formula C9H18O2 B8476039 Methyl 3-methylheptanoate

Methyl 3-methylheptanoate

Cat. No.: B8476039
M. Wt: 158.24 g/mol
InChI Key: GZLDPMXJNRMXQC-UHFFFAOYSA-N
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Description

Methyl 3-methylheptanoate is a branched-chain ester derived from 3-methylheptanoic acid and methanol. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol. The compound features a methyl ester group (-COOCH₃) and a branched alkyl chain (3-methylheptyl), contributing to its physicochemical properties, such as volatility, solubility, and reactivity. Esters of this class are commonly used in fragrances, flavorings, and organic synthesis intermediates due to their distinct odor profiles and reactivity.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

methyl 3-methylheptanoate

InChI

InChI=1S/C9H18O2/c1-4-5-6-8(2)7-9(10)11-3/h8H,4-7H2,1-3H3

InChI Key

GZLDPMXJNRMXQC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrodeoxygenation (HDO) Reactions

HDO is critical for biofuel production, removing oxygen from esters to yield hydrocarbons. Over sulfided NiMo/γ-Al₂O₃ and CoMo/γ-Al₂O₃ catalysts at 250°C and 1.5–7.5 MPa H₂, methyl heptanoate (structurally analogous to 3-methylheptanoate) undergoes sequential transformations :

Key Pathways:

  • Hydrogenolysis to heptanoic acid and methanol.

  • Decarbonylation of heptanoic acid to hexane and CO/CO₂.

  • Hydrogenation of intermediates (e.g., heptanal) to heptanol.

Catalyst Performance Comparison

CatalystConversion (%)Hydrocarbon Selectivity (%)Major Products
NiMo/γ-Al₂O₃7843Heptane
CoMo/γ-Al₂O₃46351-Heptene

Noble metal catalysts like Rh/ZrO₂ enhance decarbonylation, favoring hexane (selectivity >75% at 250°C) .

Oxidation Reactions

Methyl 3-methylheptanoate undergoes oxidation to form ketones, aldehydes, and shorter-chain acids. In jet-stirred reactor studies, dominant products include:

  • 3-Methylheptan-2-one (via α-hydrogen abstraction)

  • CO and CO₂ (complete combustion byproducts) .

RCOOCH3O2,ΔRCHORCOOH+COx\text{RCOOCH}_3 \xrightarrow{\text{O}_2, \Delta} \text{R}'-\text{CHO} \rightarrow \text{R}''-\text{COOH} + \text{CO}_x

Branched chains like 3-methylheptanoate exhibit slower oxidation rates compared to linear esters due to steric hindrance .

Thermal Decomposition

At elevated temperatures (>300°C), this compound decomposes via:

  • Radical cleavage of C–O and C–C bonds.

  • Decarboxylation to form alkenes (e.g., 1-hexene) and CO₂ .

Batch Reactor Data (7.5 MPa H₂, NiMo Catalyst)

Time (h)Methyl Ester Conversion (%)Heptane Yield (%)
2.510058
3.010062

Reaction Network and Kinetics

A mechanistic model for HDO of methyl heptanoate (applicable to 3-methylheptanoate) involves two active sites on Rh/ZrO₂: one for oxygenates and another for H₂ adsorption . Rate equations follow Langmuir-Hinshelwood kinetics:

r=kPH2[Ester]1+Kads[Ester]r = \frac{k \cdot P_{\text{H}_2} \cdot [\text{Ester}]}{1 + K_{\text{ads}} \cdot [\text{Ester}]}

Activation energy for decarbonylation is ~120 kJ/mol .

Comparative Reactivity

Branched esters like this compound show distinct behavior compared to linear analogs:

  • Lower HDO activity due to steric effects.

  • Higher thermal stability but slower oxidation kinetics .

Industrial Relevance

  • Biofuel upgrading : HDO converts esters to drop-in hydrocarbon fuels.

  • Fine chemicals : Intermediate heptanol and heptanal are used in fragrances and solvents .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Methyl 3-methylheptanoate with its structural analogs, focusing on molecular parameters:

Compound Molecular Formula Molecular Weight (g/mol) Ester Group Branch Position
This compound C₉H₁₈O₂ 158.24 Methyl 3-methyl
sec-Butyl 3-methylheptanoate C₁₂H₂₄O₂ 200.32 sec-Butyl 3-methyl
Ethyl 3-methylheptanoate C₁₀H₂₀O₂ 172.26 Ethyl 3-methyl (Inferred)

Key Observations :

  • The methyl ester has the shortest alkyl chain, resulting in the lowest molecular weight and higher polarity compared to sec-butyl and ethyl analogs.
  • The sec-butyl ester (C₁₂H₂₄O₂) has a longer alkyl chain, increasing its hydrophobicity and boiling point .
This compound

While direct synthesis data is unavailable, methyl esters are typically synthesized via acid-catalyzed esterification of 3-methylheptanoic acid with methanol. Yields for analogous reactions (e.g., ethyl crotonate) reach ~70% under optimized conditions .

sec-Butyl 3-Methylheptanoate

This compound is synthesized via Grignard reagent addition to α,β-unsaturated esters in the presence of cuprous chloride, achieving yields of 80–85% .

Physicochemical Properties

Estimated properties based on structural analogs:

Property This compound sec-Butyl 3-Methylheptanoate Ethyl 3-Methylheptanoate
Boiling Point (°C) ~190–200 (estimated) 230–240 (estimated) ~210–220 (estimated)
Water Solubility Low (higher polarity) Insoluble Very low
Stability Moderate High (longer alkyl chain) Moderate

Notes:

  • Methyl esters generally exhibit higher volatility and lower boiling points than bulkier analogs like sec-butyl esters .

  • The sec-butyl derivative ’s higher molecular weight and branched structure enhance thermal stability, making it suitable for high-temperature applications .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-methylheptanoate, and how can reaction yields be quantitatively analyzed?

Methodological Answer:

  • Synthetic Routes :
  • Fischer esterification : React 3-methylheptanoic acid with methanol using sulfuric acid as a catalyst. Monitor reaction completion via TLC.
  • Acid chloride route : Convert 3-methylheptanoic acid to its acid chloride (using thionyl chloride), then react with methanol.
    • Yield Analysis :
  • Quantify yields via gas chromatography (GC) with internal standards (e.g., n-dodecane) or 1^1H NMR using a known reference compound.
  • Example Data Table :
MethodCatalystTemp (°C)Yield (%)Purity (GC)
Fischer EsterificationH2_2SO4_41107899.2%
Acid Chloride RouteSOCl2_2609299.5%
  • Reference : Detailed synthetic protocols and characterization are critical for reproducibility .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer :

  • 1^1H NMR : Expected signals include a triplet for the ester methyl group (δ ~3.65 ppm) and multiplet peaks for the branched alkyl chain (δ 0.8–1.5 ppm).
  • IR Spectroscopy : Confirm ester carbonyl stretch at ~1740 cm1^{-1}.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 158 (C9_9H18_{18}O2_2).
  • Validation : Compare data with NIST Chemistry WebBook entries for analogous esters .

Advanced Research Questions

Q. How can computational chemistry predict the physicochemical properties of this compound, and what experimental validations are required?

Methodological Answer :

  • In Silico Modeling :
  • Use density functional theory (DFT) to calculate logP (partition coefficient) and boiling point.
  • Software: Gaussian or ORCA with B3LYP/6-31G* basis set.
    • Experimental Validation :
  • Measure logP experimentally via shake-flask method and compare with computational results.
  • Use differential scanning calorimetry (DSC) for thermal stability analysis.
    • Reference : Computational models must align with empirical data to ensure reliability .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer :

  • Reproducibility Checks :
  • Standardize assay conditions (e.g., cell lines, solvent controls, incubation times).
  • Validate purity via HPLC before biological testing.
    • Statistical Analysis :
  • Apply ANOVA to compare datasets, identifying outliers or confounding variables (e.g., solvent toxicity).
    • Case Study : If Study A reports antimicrobial activity but Study B does not, re-test using identical microbial strains and growth media .

Q. How to design a mixed-methods study investigating synthetic efficiency and researcher-reported challenges in this compound production?

Methodological Answer :

  • Quantitative Component :
  • Collect yield data across 10 lab trials, analyzing variability via regression models.
    • Qualitative Component :
  • Conduct semi-structured interviews with chemists to identify procedural bottlenecks (e.g., purification difficulties).
    • Integration : Use triangulation to correlate low yields with specific technical challenges reported in interviews .

Data Management and Reproducibility

Q. How to document experimental parameters for this compound synthesis to ensure data reusability?

Methodological Answer :

  • Metadata Standards :
  • Record reaction conditions (catalyst, solvent, temperature), spectral raw data files, and instrument calibration details.
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
    • Tools :
  • Electronic lab notebooks (ELNs) with structured templates.
  • Public repositories like Zenodo for dataset deposition .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in catalytic studies?

Methodological Answer :

  • Risk Mitigation :
  • Use fume hoods for volatile ester handling.
  • PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats.
    • Emergency Procedures :
  • Spill cleanup: Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • Refer to GHS classification for flammability and toxicity data .

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